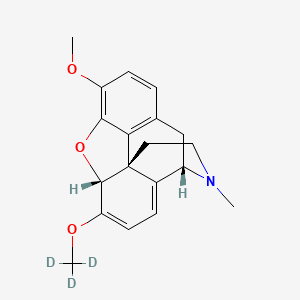
Salicylaldehyde-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salicylaldehyde-13C6 is a labeled variant of salicylaldehyde, where the carbon atoms are isotopically enriched with carbon-13. This compound is primarily used in research to trace and study chemical reactions and pathways due to the distinct isotopic signature of carbon-13. Salicylaldehyde itself is an organic compound with the formula C7H6O2, known for its characteristic almond-like odor and its role as a precursor in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
Salicylaldehyde-13C6 can be synthesized through several methods, including:
Reimer-Tiemann Reaction: This involves the reaction of phenol with chloroform in the presence of a strong base like sodium hydroxide or potassium hydroxide.
Duff Reaction: This method involves the formylation of phenol using hexamethylenetetramine and an acid catalyst.
Magnesium Methoxide Method: This involves the reactive grinding of phenol with paraformaldehyde in the presence of magnesium methoxide.
Industrial Production Methods
Industrial production of salicylaldehyde typically involves the Reimer-Tiemann reaction due to its simplicity and relatively high yield. The process is scaled up by controlling the reaction conditions to ensure the efficient conversion of phenol to salicylaldehyde.
化学反应分析
Types of Reactions
Salicylaldehyde-13C6 undergoes various chemical reactions, including:
Oxidation: Salicylaldehyde can be oxidized to salicylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to salicyl alcohol using reducing agents such as sodium borohydride.
Condensation: Salicylaldehyde reacts with acetic anhydride to form coumarin through the Perkin reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic medium.
Condensation: Acetic anhydride in the presence of a base.
Major Products
Oxidation: Salicylic acid.
Reduction: Salicyl alcohol.
Condensation: Coumarin.
科学研究应用
Salicylaldehyde-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of chemical reactions and metabolic pathways. Some applications include:
作用机制
The mechanism of action of salicylaldehyde-13C6 involves its ability to form covalent bonds with nucleophilic residues in proteins, such as lysine. This interaction can enhance the compound’s affinity and selectivity for its biological targets, making it useful in the design of covalent drugs . The formation of imine bonds with lysine residues is a key aspect of its mechanism, allowing for reversible covalent interactions that can be fine-tuned for specific applications .
相似化合物的比较
Salicylaldehyde-13C6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some related compounds include:
Salicylic Acid: An oxidized form of salicylaldehyde, widely used in pharmaceuticals and skincare products.
Benzaldehyde: A simpler aldehyde with a similar structure but lacking the hydroxyl group, used in flavorings and fragrances.
Salicylaldoxime: Formed by the condensation of salicylaldehyde with hydroxylamine, used as a chelating agent.
The isotopic labeling of this compound provides a unique advantage in research applications, allowing for precise tracking and analysis of chemical processes.
属性
分子式 |
C7H6O2 |
|---|---|
分子量 |
128.077 g/mol |
IUPAC 名称 |
6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI 键 |
SMQUZDBALVYZAC-ZFJHNFROSA-N |
手性 SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)

![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)


